(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
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Overview
Description
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a benzimidazole moiety, and an acrylamide linkage, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Acrylamide Linkage Formation: The final step involves the reaction of the benzimidazole derivative with an appropriate acrylamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzimidazole or quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.
Biology
In biological research, it is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry
In the industrial sector, it is studied for its potential use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as DNA, proteins, and enzymes. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-(1H-indol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
- (E)-3-(3-(1H-benzimidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
Uniqueness
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, benzimidazole moiety, and acrylamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, with CAS number 1281684-55-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₁N₃O₂ |
Molecular Weight | 391.4 g/mol |
Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly in the context of cancer research and neuroprotection.
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, compounds derived from chalcones have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer and neuroblastoma cells. These effects are often attributed to the induction of apoptosis and the inhibition of cell proliferation.
- Mechanism of Action : The compound may exert its antitumor effects by modulating signaling pathways involved in cell survival and apoptosis. For example, studies have shown that it can downregulate Akt activity, which is crucial for cell survival, thereby enhancing apoptosis in cancer cells .
- Case Studies : In vitro studies on human colon cancer cell lines (HT29 and HCT116) have reported that this compound significantly inhibits cell growth and induces apoptosis when combined with other therapeutic agents .
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown potential neuroprotective effects. Research involving neuroblastoma SH-SY5Y cells indicates that it may inhibit Tau misfolding, a process associated with neurodegenerative diseases.
- Neuroprotective Mechanism : The compound appears to enhance the phosphorylation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is essential for neuronal survival and function .
- Research Findings : Studies have demonstrated that treatment with compounds similar to this compound leads to increased levels of anti-apoptotic proteins like BCL2 while decreasing pro-apoptotic proteins like BAX .
Summary of Research Findings
Properties
Molecular Formula |
C26H19N3O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19N3O2/c1-16-11-12-19-18(15-16)24(17-7-3-2-4-8-17)25(26(31)29-19)22(30)13-14-23-27-20-9-5-6-10-21(20)28-23/h2-15H,1H3,(H,27,28)(H,29,31)/b14-13+ |
InChI Key |
DSQQKMMDIXQMNZ-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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